

Physical and chemical properties of 3-Amino-3-phenyl-1-propanol

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Compound of Interest

Compound Name: 3-Amino-3-phenyl-1-propanol

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An In-depth Technical Guide to 3-Amino-3-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-phenyl-1-propanol is a chiral amino alcohol that serves as a crucial building block in organic synthesis and medicinal chemistry.^[1] Its structure, which incorporates a phenyl ring, a primary amine, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules.^[2] This compound is particularly significant in the pharmaceutical industry as a key precursor for various biologically active compounds, including certain central nervous system agents and analgesics.^{[1][2]} Due to its chiral center, it is instrumental in the development of enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.^[1]

Physical and Chemical Properties

3-Amino-3-phenyl-1-propanol is typically a white to off-white crystalline solid or powder at room temperature.^{[2][3]} It is soluble in water and common organic solvents such as methanol and ethanol.^{[3][4]} The compound is relatively stable under standard conditions but may decompose at high temperatures.^[3]

Physical Properties

The key physical properties of **3-Amino-3-phenyl-1-propanol** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₃ NO	[2] [3] [5] [6]
Molecular Weight	151.21 g/mol	[2] [3] [6]
Appearance	White to off-white needles, powder, or solid.	[2] [3] [5]
Melting Point	70-77 °C	[2] [3] [4] [5]
Boiling Point	134 °C at 4 mmHg; 293 °C at 760 mmHg	[2] [3] [4]
Density	1.04 - 1.074 g/cm ³ (estimate)	[2] [3]
Vapor Pressure	0.000809 mmHg at 25 °C	[2] [3]
Refractive Index	~1.4755 (estimate)	[2] [3]
pKa	14.90 ± 0.10 (Predicted)	[3] [4]
LogP	1.76910	[2]

Spectral Data

Detailed spectral analyses are essential for the structural confirmation of **3-Amino-3-phenyl-1-propanol**. While specific datasets are proprietary to chemical suppliers and databases, the availability of various spectral data is documented.

Spectrum Type	Availability
^1H NMR	Predicted spectra are available.[2]
^{13}C NMR	Predicted spectra are available.[2]
Infrared (IR)	Conforms to structure.[5]
Mass Spectrometry (MS)	Data is available in spectral databases.[7]

Experimental Protocols

Synthesis Methodologies

Several methods for the synthesis of **3-Amino-3-phenyl-1-propanol** and its derivatives have been reported.

- Method 1: Mannich-type Reaction A common laboratory-scale synthesis involves the Mannich condensation reaction of benzamide and propionaldehyde, promoted by a base.[3]
- Method 2: Reduction of a Propenone Intermediate (for a related compound) A patented method describes the synthesis of the related compound, 3-methylamino-1-phenyl-1-propanol, which is a precursor to fluoxetine.[8] This process involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one.[8]
 - Dissolution: 3-methylamino-1-phenyl-2-propen-1-one is dissolved in glacial acetic acid.[8]
 - Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature of 5 to 10 °C.[8] The reaction mixture is stirred for 30 minutes at this temperature and then for an additional 3 hours at room temperature.[8]
 - Work-up: The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide under cooling.[8]
 - Extraction: The product is extracted from the aqueous mixture using ethyl acetate.[8]
 - Purification: The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.[8]

- Method 3: Reductive Amination and Hydrogenation (for a related compound) Another industrial method involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent (such as ethanol) at 60–100 °C to form 3-methylamino-1-phenylpropanol hydrochloride.^[9] This intermediate is then catalytically hydrogenated using a Raney nickel catalyst under a hydrogen pressure of 0.3–1.5 MPa and a temperature of 25–80 °C to yield 3-methylamino-1-phenylpropanol.^[9]

Chiral Resolution

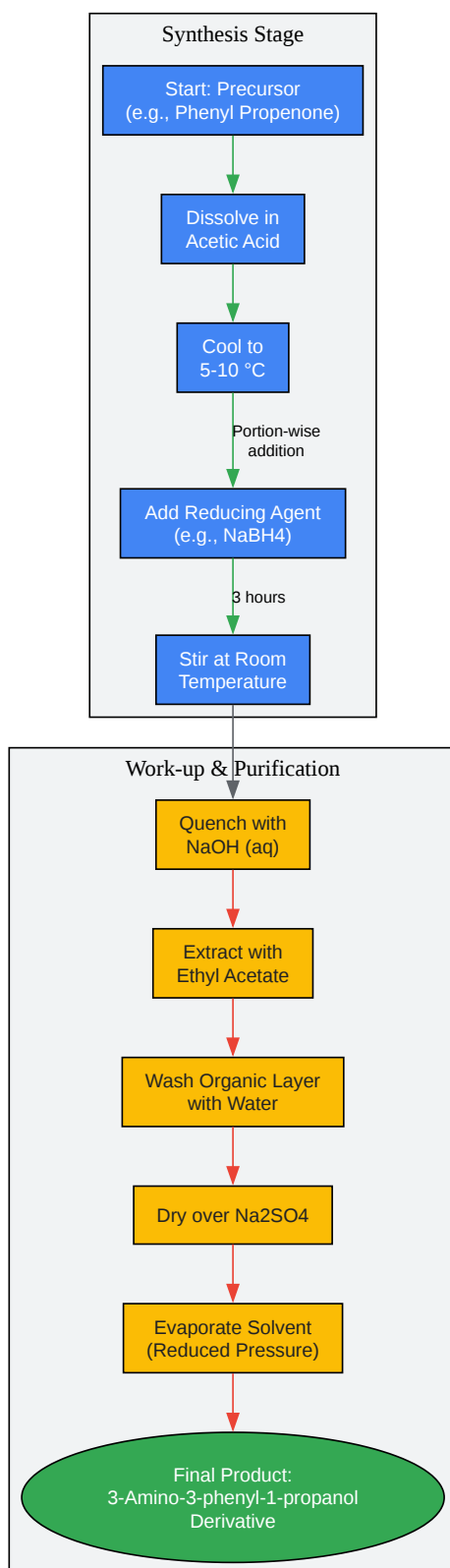
Since **3-Amino-3-phenyl-1-propanol** is a chiral molecule, separating its enantiomers is often necessary for pharmaceutical applications.

- Protocol: Chemical Resolution using a Chiral Resolving Agent A method for resolving racemic 3-amino-3-phenylpropanol uses tolylsulfonyl proline as a resolving agent.^[10]
 - Diastereomeric Salt Formation: The racemic mixture is treated with an enantiomerically pure resolving agent (e.g., tolylsulfonyl-L-proline to isolate the S-enantiomer) in a suitable solvent system, such as ethyl acetate and an alcohol.^[10] This leads to the formation of diastereomeric salts.
 - Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will selectively crystallize out of the solution.
 - Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free amine (the desired enantiomer of 3-amino-3-phenylpropanol).^[10]
 - Extraction and Purification: The enantiomerically enriched product is extracted with an organic solvent and purified. The resolving agent can often be recovered from the aqueous layer by acidification.^[10]

Visualizations

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 3-amino-1-phenylpropanol derivative, based on the reduction methodology.



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Caption: Generalized workflow for the synthesis of a 3-amino-1-phenylpropanol derivative.

Applications and Biological Relevance

The primary application of **3-Amino-3-phenyl-1-propanol** is in its role as a chiral intermediate.
[1]

- **Pharmaceutical Synthesis:** It is a valuable building block for synthesizing a range of pharmaceuticals.[2] Its enantiomers are particularly important for producing stereochemically pure active pharmaceutical ingredients (APIs), which can lead to drugs with improved efficacy and reduced side effects.[1]
- **Chiral Ligands and Catalysts:** The compound is used in the preparation of chiral ligands for asymmetric catalysis, which are employed to enhance selectivity and efficiency in various chemical reactions.[1]
- **Research Chemical:** In a research context, it is used to study amino acid interactions and their impact on protein structures.[1]

Safety Information

3-Amino-3-phenyl-1-propanol is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3][11] It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[3][4]

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